CESIUM DODECAHYDRODODECABORATE

Vue d'ensemble

Description

Méthodes De Préparation

The synthesis of cesium dodecahydrododecaborate typically begins with the reaction of sodium borohydride (NaBH₄) with boron trifluoride (BF₃) to produce the triborate anion (NaB₃H₈). This triborate is then pyrolyzed to yield a mixture that includes sodium dodecaborate. The desired dodecaborate anion is obtained by precipitating it as the cesium salt . Industrial production methods often involve similar steps but on a larger scale, ensuring the purity and consistency of the final product.

Analyse Des Réactions Chimiques

Cesium dodecahydrododecaborate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for hydroxylation and halogens for halogenation . The major products formed from these reactions include hydroxylated and halogenated derivatives of the dodecaborate anion. For instance, hydroxylation with hydrogen peroxide yields salts of [B₁₂(OH)₁₂]²⁻ .

Applications De Recherche Scientifique

Cesium dodecahydrododecaborate has found applications in several scientific research areas:

Mécanisme D'action

The mechanism by which cesium dodecahydrododecaborate exerts its effects is primarily through its structural properties. The icosahedral arrangement of boron atoms provides stability and resistance to degradation. In catalysis, the compound facilitates the formation of highly monodispersed nanoparticles, enhancing their activity and recyclability .

Comparaison Avec Des Composés Similaires

Cesium dodecahydrododecaborate can be compared with other dodecaborate salts, such as potassium dodecaborate (K₂B₁₂H₁₂) and sodium dodecaborate (Na₂B₁₂H₁₂). These compounds share similar structural properties but differ in their cationic components, which can influence their solubility and reactivity . The unique aspect of this compound lies in its ability to form stable and highly active catalysts, making it particularly valuable in industrial applications .

Activité Biologique

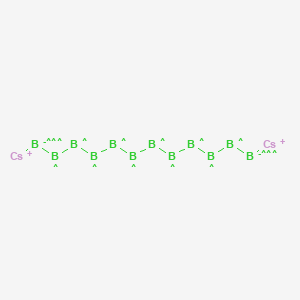

Cesium dodecahydrododecaborate (CsB₁₂H₁₂) is a boron-based compound that has garnered attention for its unique structural properties and potential biological applications. The compound is part of the dodecaborate family, which is characterized by its icosahedral molecular structure. This article explores the biological activity of this compound, highlighting its synthesis, characterization, and potential applications in medicine and nanotechnology.

Synthesis and Characterization

This compound can be synthesized through various methods, typically involving the reaction of sodium dodecahydrododecaborate with cesium chloride. The process results in the precipitation of fine white crystals of CsB₁₂H₁₂, which can be further characterized using techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) to confirm the molecular structure and purity.

Key Synthesis Steps:

- Dissolve sodium dodecahydrododecaborate in distilled water.

- Add cesium chloride to the solution.

- Filter the resulting mixture to obtain this compound crystals.

Biological Activity

The biological activity of this compound has been studied in various contexts, particularly in relation to its interactions with biological systems and its potential therapeutic applications.

Anticancer Properties

Recent studies have indicated that boron-containing compounds, including this compound, exhibit promising anticancer properties. These compounds can enhance the effectiveness of neutron capture therapy (NCT), a treatment modality for cancer that utilizes boron-10 isotopes to selectively target tumor cells when exposed to thermal neutrons.

- Mechanism of Action: The compound's ability to accumulate in tumor tissues allows for localized radiation therapy, minimizing damage to surrounding healthy tissues.

- Case Study: A study evaluated the efficacy of boron clusters encapsulated in nanoparticles (including dodecaborates) for targeted delivery to cancer cells, demonstrating significant tumor reduction in animal models .

Antimicrobial Activity

This compound has also shown potential antimicrobial properties. Research indicates that boron compounds can disrupt microbial cell walls and interfere with metabolic processes.

- In Vitro Studies: Tests conducted on various bacterial strains revealed that this compound exhibits inhibitory effects on growth, suggesting its potential as an antimicrobial agent .

Applications in Nanotechnology

The unique properties of this compound extend to nanotechnology, where it is explored for use in drug delivery systems and as a component in nanomaterials.

- Drug Delivery: The compound can be utilized within nanoparticle formulations to enhance the bioavailability and targeted delivery of therapeutic agents.

- Nanoparticle Encapsulation: Research has focused on encapsulating boron clusters within ferumoxytol nanoparticles, improving their stability and interaction with biological systems .

Comparative Analysis of Dodecaborates

The following table summarizes key properties and biological activities of various dodecaborates, including this compound:

| Compound | Anticancer Activity | Antimicrobial Activity | Synthesis Method |

|---|---|---|---|

| This compound | Yes | Yes | Reaction with CsCl |

| Sodium Dodecahydrododecaborate | Moderate | Moderate | Reaction with NaBH₄ and I₂ |

| Potassium Dodecahydrododecaborate | Limited | Yes | Reaction with KCl |

Propriétés

InChI |

InChI=1S/B12.2Cs/c1-3-5-7-9-11-12-10-8-6-4-2;;/q-2;2*+1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYQSHKNTKRZDOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-][B][B][B][B][B][B][B][B][B][B][B-].[Cs+].[Cs+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B12Cs2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

12008-78-5 (Parent) | |

| Record name | Dodecaborate(2-), dodecahydro-, cesium (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012008752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

395.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12008-75-2 | |

| Record name | Dodecaborate(2-), dodecahydro-, cesium (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012008752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecaborate(2-), dodecahydro-, cesium (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dodecaborate(2-), dodecahydro-, cesium (1:2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.941 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.